molecular formula C5H6N4 B1388817 Pyrimidine-5-carboxamidine CAS No. 690619-43-3

Pyrimidine-5-carboxamidine

Cat. No. B1388817
M. Wt: 122.13 g/mol
InChI Key: KYPREUXQEYJYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is used for research and development purposes .


Synthesis Analysis

While specific synthesis methods for Pyrimidine-5-carboxamidine were not found, general methods for the synthesis of pyrimidines involve oxidative annulation involving anilines, aryl ketones, and DMSO . Another method involves a ZnCl2-catalyzed three-component coupling reaction .


Molecular Structure Analysis

Pyrimidine-5-carboxamidine shares the core structure of pyrimidine, a heterocyclic aromatic ring, comprising four carbon atoms and two nitrogen atoms . The molecular bond orders of pyrimidines can be used as a basis to judge molecular thermal stability for analog compounds with similar molecular structure .


Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO provides 4-arylpyrimidines . A ZnCl2-catalyzed three-component coupling reaction allows the synthesis of various 4,5-disubstituted pyrimidine derivatives .


Physical And Chemical Properties Analysis

Pyrimidine-5-carboxamidine is a compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . More specific physical and chemical properties were not found.

Scientific Research Applications

Synthesis and Biological Activity

  • Anti-inflammatory and Analgesic Properties : Pyrimidine derivatives, such as tetrahydropyrimidine-5-carboxamides, have demonstrated significant analgesic, anti-inflammatory, and antipyretic activities. This makes them potential candidates for non-steroidal drugs (Buzmakova et al., 2022).
  • Polyaza Heterocyclic Structures : The reaction of enaminones with carboxamidines, including pyrimidine-5-carboxamidine, provides a method for synthesizing polyaza heterocyclic structures, important in developing new pharmaceutical compounds (Bejan et al., 1996).

Antimicrobial Activity

  • Antimicrobial Agent Synthesis : Pyrazolo[1,5-a]pyrimidines, synthesized based on 5-aminopyrazoles, exhibit potent antimicrobial activity, including acting as RNA polymerase inhibitors. Pyrimidine-5-carboxamidine plays a crucial role in this process (Abdallah & Elgemeie, 2022).

Medical Applications

  • Treatment of Diabetes : Pyrimidine-5-carboxamide compounds have been identified as inhibitors of Nicotinamide N-methyltransferase (NNMT), an enzyme linked to metabolic disorders like diabetes, making these compounds potential therapeutic agents (Sabnis, 2021).
  • Anti-inflammatory Agent : 1-β-D-Ribo furanosyl pyridin-2-one-5-carboxamide, a pyrimidine nucleoside, is used as an anti-inflammatory agent in the treatment of adjuvant-induced arthritis (Rajeswaran & Srikrishnan, 2008).

Chemical Synthesis and Studies

  • Polyamides for DNA Recognition : Pyrrole−imidazole polyamides, including those derived from pyrimidine-5-carboxamidine, are used for recognizing specific DNA sequences in the minor groove, indicating potential applications in genetic research (Swalley, Baird, & Dervan, 1996).
  • Antimicrobial Pyrimidine Derivatives : The synthesis of pyrimidine-5-carboxamide derivatives with antimicrobial properties opens avenues for new antimicrobial drugs (Ghodasara, Patel, & Shah, 2014).

Pharmaceutical Research

  • Antitumor Activities : Synthesis and evaluation of pyrazolopyrimidines and Schiff bases derived from pyrimidine-5-carboxamides have shown significant in vitro antitumor activities, highlighting their potential in cancer treatment (Hafez et al., 2013).

Safety And Hazards

When handling Pyrimidine-5-carboxamidine, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Pyrimidine derivatives have been synthesized and evaluated for their anticancer activity against various cancer cell lines . This suggests that Pyrimidine-5-carboxamidine and its derivatives could potentially be explored for similar applications in the future .

properties

IUPAC Name

pyrimidine-5-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4/c6-5(7)4-1-8-3-9-2-4/h1-3H,(H3,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPREUXQEYJYPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30663869
Record name Pyrimidine-5-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrimidine-5-carboxamidine

CAS RN

690619-43-3
Record name Pyrimidine-5-carboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30663869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrimidine-5-carboxamidine
Reactant of Route 2
Reactant of Route 2
Pyrimidine-5-carboxamidine
Reactant of Route 3
Pyrimidine-5-carboxamidine
Reactant of Route 4
Reactant of Route 4
Pyrimidine-5-carboxamidine
Reactant of Route 5
Reactant of Route 5
Pyrimidine-5-carboxamidine
Reactant of Route 6
Pyrimidine-5-carboxamidine

Citations

For This Compound
9
Citations
K Ramasamy, RK Robins… - Journal of heterocyclic …, 1988 - Wiley Online Library
4‐Amino‐7‐(2,3,5‐tri‐O‐benzyl‐β‐D‐arabinofuranosyl)pyrrolo[2,3‐d]pyrimidine‐5‐carbonitrile (6a), prepared from 2‐ethoxymethyleneamino‐5‐bromopyrrole‐3,4‐dicarbonitrile (4), …
Number of citations: 10 onlinelibrary.wiley.com
BC Hinshaw, JF Gerster, RK Robins… - Journal of Organic …, 1970 - ACS Publications
… However, the conversion of 5 into 4- amino-7-(/JD-ribofuranosyl)pyrrolo[2,3-d]pyrimidine5- carboxamidine (2) with methanolicammonia was unsuccessful even under drastic conditions. …
Number of citations: 39 pubs.acs.org
CVNS Varaprasad, KS Ramasamy, JL Girardet… - Bioorganic …, 2007 - Elsevier
Several Toyocamycin (4) analogues were examined for their ability to inhibit HCV RNA in a replicon assay. Among the compounds examined 4-methylthio (18) and 5-carboxamide …
Number of citations: 74 www.sciencedirect.com
KM Amin, FM Awadalla, AAM Eissa… - Bioorganic & medicinal …, 2011 - Elsevier
The main objective of the present work depends on the hybridization of coumarin moiety as a vasorelaxant scaffold and pyrimidine ring with known potential cardiovascular activity in …
Number of citations: 94 www.sciencedirect.com
KA Watanabe, MP Kotick, JJ Fox - Journal of Organic Chemistry, 1970 - ACS Publications
… However, the conversion of 5 into 4- amino-7-(/JD-ribofuranosyl)pyrrolo[2,3-d]pyrimidine5- carboxamidine (2) with methanolicammonia was unsuccessful even under drastic conditions. …
Number of citations: 39 pubs.acs.org
KH Schram - 1973 - search.proquest.com
… It was decided to prepare cyclized derivatives of another active compound, 4-ami no-7-(eD-ribofuranosyl)pyrrolo[2,3-d]pyrimidine-5-carboxamidine. Addition of diamines to the cyano …
Number of citations: 3 search.proquest.com
K Palczewski, N Kahn, PA Hargrave - Biochemistry, 1990 - ACS Publications
Revised Manuscript Received February 23, 1990 abstract: The specificity of the ATP-binding site of rhodopsin kinase was studied with adenosine analogues that are competitive …
Number of citations: 53 pubs.acs.org
MT Migawa - 1999 - search.proquest.com
… 4-(methyamino)pyrrolo[2,3-d]pyrimidine-5-carboxamidine ribonucleoside. TCN exhibits potent antitumor activity 19-15 and the water-soluble 5'-monophosphate derivative, TCN-P (1.7), …
Number of citations: 2 search.proquest.com
SM Schwarzl, TB Tschopp, JC Smith… - Journal of …, 2002 - Wiley Online Library
The prediction of a ligand binding constant requires generating three‐dimensional structures of the complex concerned and reliably scoring these structures. Here, the scoring problem …
Number of citations: 106 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.